molecular formula C22H21N3O4S B2935599 N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 941985-00-8

N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide

Cat. No.: B2935599
CAS No.: 941985-00-8
M. Wt: 423.49
InChI Key: CXTXVGRHVRCSTJ-UHFFFAOYSA-N
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Description

Indolin-2-one derivatives have been synthesized and studied for their bioactive properties . They were initially designed as acetylcholine esterase (AChE) inhibitors based on the structural feature of donepezil, a known AChE inhibitor .


Synthesis Analysis

The synthesis of indolin-2-one derivatives involves the incorporation of 1-benzyl-1H-1,2,3-triazole moiety . The compounds were synthesized via a Pd-catalyzed C-N cross-coupling .


Molecular Structure Analysis

The molecular structure of these compounds was designed based on the structural feature of donepezil . Docking assays were carried out to explain the structure–activity relationships of these compounds compared with Donepezil against AChE enzyme .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include a Pd-catalyzed C-N cross-coupling .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds were analyzed using various spectroscopic techniques viz., multinuclear NMR (1H, 13C and 77Se), IR and mass spectrometry .

Scientific Research Applications

Antitumor Properties

  • Schiff bases derived from 1,3,4-thiadiazole compounds, structurally similar to the compound , have demonstrated significant cytotoxicity against cancer cell lines, such as PC-3 and MDA-MB-231, highlighting their potential as chemotherapeutic agents (Gür et al., 2020).
  • Compounds like AZD4877, a kinesin spindle protein inhibitor with a structure related to the target compound, have shown notable in vivo efficacy against cancer, suggesting a similar potential for N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide (Theoclitou et al., 2011).

Antimicrobial Activity

  • Certain 1,3,4-thiadiazole derivatives have been found to possess strong antimicrobial activity, indicating that similar compounds could be effective in treating bacterial infections (Gür et al., 2020).

Anticonvulsant Effects

  • Indoline derivatives, closely related to the compound , have been evaluated for anticonvulsant activities, showing promising results in models like the maximal electroshock seizure test (Nath et al., 2021).

Other Biological Activities

  • Compounds with a similar molecular structure have been investigated for various biological activities such as anti-inflammatory and xanthine oxidase inhibitory properties, suggesting a wide range of potential applications in medical research (Smelcerovic et al., 2015).

Future Directions

The compounds showed promising results in the inhibition of AChE, suggesting potential for further development as an anticancer agent . Future research could focus on optimizing these compounds to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

Properties

IUPAC Name

N-[4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S/c1-28-17-9-15(10-18(12-17)29-2)21(27)24-22-23-16(13-30-22)11-20(26)25-8-7-14-5-3-4-6-19(14)25/h3-6,9-10,12-13H,7-8,11H2,1-2H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXTXVGRHVRCSTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)CC(=O)N3CCC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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